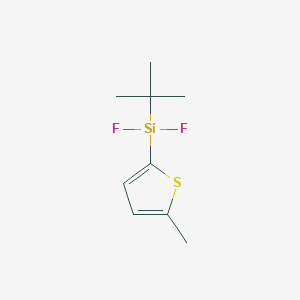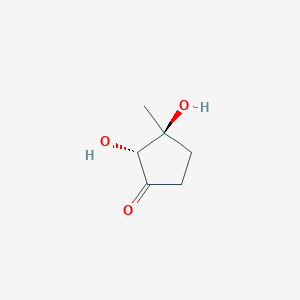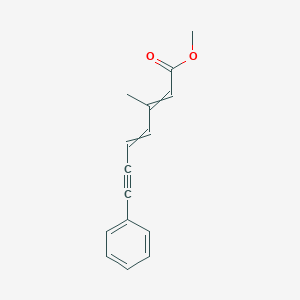![molecular formula C22H20F3N3O2 B14197065 Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- CAS No. 832102-91-7](/img/structure/B14197065.png)
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a nitro group at the 6-position and a trifluoromethylphenyl-piperidinylmethyl substituent at the 2-position, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For the specific synthesis of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-, the following steps can be employed:
Formation of the Quinoline Core: The quinoline core can be synthesized by reacting 2-aminobenzaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoline core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethylphenyl-Piperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidinylmethyl group is introduced using a suitable piperidine derivative and trifluoromethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex quinoline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and solvent-free conditions to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products
Reduction of Nitro Group: Formation of 6-amino-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]quinoline.
Substitution Reactions: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The piperidinylmethyl group may contribute to the compound’s binding affinity to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Mepacrine: An antiprotozoal agent with a quinoline structure.
Uniqueness
The presence of the trifluoromethylphenyl-piperidinylmethyl group in Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
832102-91-7 |
|---|---|
Molekularformel |
C22H20F3N3O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)18-4-1-15(2-5-18)16-9-11-27(12-10-16)14-19-6-3-17-13-20(28(29)30)7-8-21(17)26-19/h1-8,13,16H,9-12,14H2 |
InChI-Schlüssel |
QMBQXTXZWWUHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)


![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
